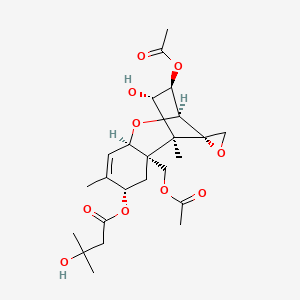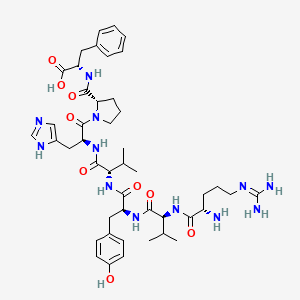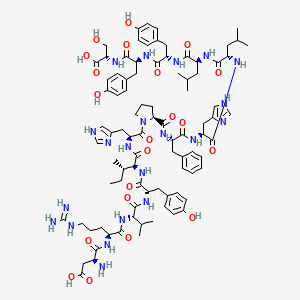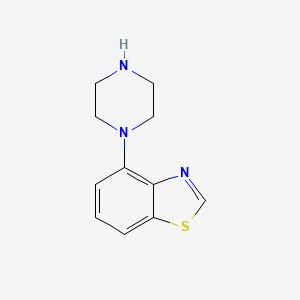
4-Piperazin-1-yl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperazin-1-yl-1,3-benzothiazole: is a hybrid compound that combines the structural features of benzothiazole and piperazine. This compound is known for its significant biological activities and is widely studied in medicinal chemistry. It exhibits a range of pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Synthesis: The synthesis of 4-Piperazin-1-yl-1,3-benzothiazole typically involves a multi-step procedure.
Electrosynthesis: Another method involves the electrosynthesis of benzothiazole derivatives via C–H thiolation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Piperazin-1-yl-1,3-benzothiazole can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include various sulfoxides and sulfones.
Reduced Derivatives: These include amines and other reduced forms.
Substituted Derivatives: These include a wide range of substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine:
Antipsychotic Agents: Derivatives of this compound act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Anticancer Agents: The compound has shown potential as an anticancer agent due to its ability to inhibit various cancer cell lines.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 4-Piperazin-1-yl-1,3-benzothiazole inhibits various enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival.
Receptor Antagonism: The compound acts as an antagonist to dopamine and serotonin receptors, which is the basis for its antipsychotic effects.
Comparison with Similar Compounds
Benzoxazole,4-(1-piperazinyl)-: Similar in structure but contains an oxygen atom in place of sulfur.
Benzimidazole,4-(1-piperazinyl)-: Contains an imidazole ring instead of a thiazole ring.
Uniqueness:
Structural Features: The combination of benzothiazole and piperazine moieties provides unique structural features that enhance its biological activities.
Pharmacological Profile: 4-Piperazin-1-yl-1,3-benzothiazole exhibits a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
105685-43-6 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.306 |
IUPAC Name |
4-piperazin-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13N3S/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 |
InChI Key |
SBFDRFAVCUTPAM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)SC=N3 |
Synonyms |
Benzothiazole, 4-(1-piperazinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


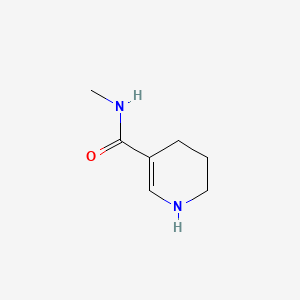
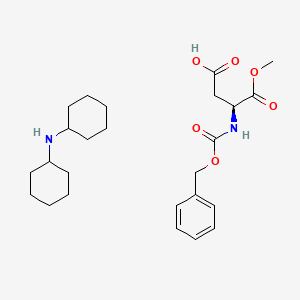

![6-[(Hydroxysulfanyl)carbonyl]pyridine-2-carboxylic acid](/img/structure/B566355.png)

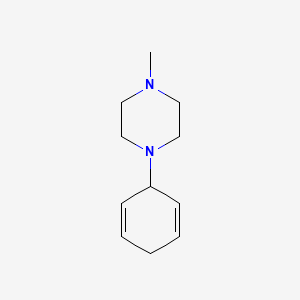
![N-[(2-methoxyphenyl)-phenylmethyl]-N',N'-dimethyl-1-phenylethane-1,2-diamine](/img/structure/B566359.png)
